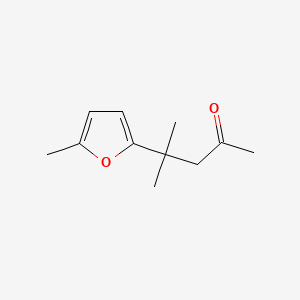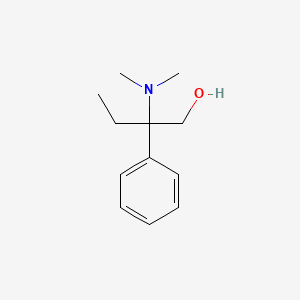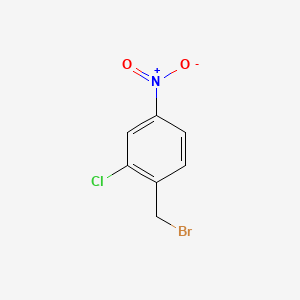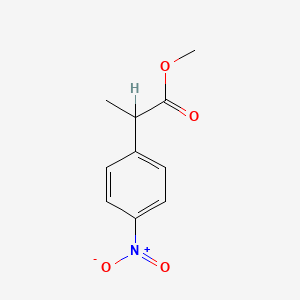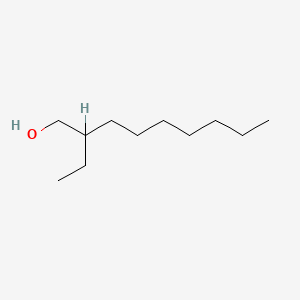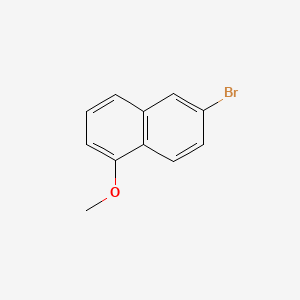
3-Ethoxymethacrolein
Overview
Description
3-Ethoxymethacrolein is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of α,β-Unsaturated Enol Aldehydes
3-Ethoxymethacrolein (1) is utilized in the synthesis of α,β-unsaturated enol aldehydes. A novel method described by Hou et al. (2004) employs enol ethers and the Vilsmeier-Haack type complex derived from cyanuric chloride and DMF for the effective preparation of this compound (Hou, Chong-si Sun, W. Sie, Jing‐Yu Jian, & Yun-Kung. Hsu, 2004).
Atmospheric Chemistry Studies
In atmospheric chemistry, methacrolein, a closely related compound to this compound, is studied for its reactivity. Xing et al. (2017) explored the hydroxyl radical initiated oxidation of methacrolein under various conditions, providing insights into its reaction mechanisms and the effects of water vapor (Xing, Huan Li, Liubin Huang, Huihui Wu, Hengqing Shen, & Zhongming Chen, 2017).
Regioselective Protection and Derivatization in Organic Synthesis
This compound plays a role in the regioselective protection and derivatization of indazoles. Luo et al. (2006) demonstrated the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group for regioselective protection at N-2 of indazoles, indicating the importance of such functionalities in synthetic organic chemistry (Guanglin Luo, Ling Chen, & G. Dubowchik, 2006).
Enzymatic Resolution of Alcohols
In the field of enzymatic resolution of alcohols, compounds such as 1-ethoxyvinyl esters have been identified as superior to conventional reagents. Kita et al. (2000) highlighted the use of these esters in the enzymatic resolution, showcasing the role of similar ethoxy compounds in biocatalysis and organic synthesis (Kita, Takebe, Murata, Naka, & Akai, 2000).
Polymerization and Material Science Applications
The methacrylate polymers, which may involve ethoxymethacrolein-like structures, are significant in material science. Wang et al. (1999) reported on the polymerization of monomethoxy-capped oligo(ethylene oxide) methacrylate in aqueous media, an example of how similar chemical functionalities are used in advanced polymerization techniques (Xiaosong Wang, S. Lascelles, R. A. Jackson, & S. Armes, 1999).
Safety and Hazards
3-Ethoxymethacrolein is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and is a flammable liquid and vapor . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
3-Ethoxymethacrolein plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) and quinolines via modified Friedlander synthesis . The interactions of this compound with these biomolecules are crucial for the formation of the desired products, indicating its importance in biochemical synthesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior, including alterations in metabolic activities and gene expression patterns . These effects are essential for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activities. These interactions can result in the inhibition or activation of enzymatic pathways, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular activities . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular functions changes significantly with varying dosages . These findings are essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The study of its transport mechanisms is crucial for understanding how this compound exerts its effects on cellular functions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Understanding its subcellular distribution is essential for elucidating its role in cellular biochemistry.
Properties
IUPAC Name |
(E)-3-ethoxy-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAHVPFGIYCEU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42588-57-8 | |
| Record name | 3-Ethoxy-2-methylacrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ethoxy-2-methylacrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative synthetic approach is described for producing 3-Ethoxymethacrolein, and what advantages does it offer?
A: A novel method utilizes Cyanuric Chloride and N,N-Dimethylformamide to directly formulate enol ethers into α,β-unsaturated enol aldehydes. This method proves particularly effective for synthesizing this compound (1) and 5-formyl-3,4-dihydro-2H-pyran (5). [] The use of readily available reagents and the straightforward reaction procedure makes this approach potentially advantageous for various chemical applications.
Q2: How is this compound utilized in the context of synthesizing quinolines, and what makes this approach unique?
A: this compound serves as a crucial masked malondialdehyde derivative in a modified Friedlaender quinoline synthesis. [] This approach involves the reaction of ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines with this compound, followed by acid-induced cyclization to yield the desired quinoline derivatives. This modified method offers a new route to quinolines, expanding the synthetic toolbox for these valuable heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






